molecular formula C30H49N7O7 B1245886 Anicemycin

Anicemycin

Cat. No.: B1245886
M. Wt: 619.8 g/mol
InChI Key: MHXSLJSEZYHPNN-CAKOVZNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anicemycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Anicemycin, a compound isolated from the fermentation broth of Streptomyces sp., has garnered attention due to its potential in inhibiting the anchorage-independent growth of tumor cells, suggesting a promising avenue for cancer research. This property, closely associated with tumorigenicity, was demonstrated in studies where this compound exhibited significant inhibitory effects on the human ovary cancer SKOV-3 cells, showcasing its potential as a potent anticancer agent (Igarashi et al., 2005).

Further expanding on this compound's applications, genomic studies on the producing strain, Streptomyces sp. TP-A0648, have unveiled a rich biosynthetic potential for various secondary metabolites, including polyketides and nonribosomal peptides. This genomic insight not only highlights this compound's therapeutic potential but also opens up new possibilities for the discovery of novel bioactive compounds, underscoring the importance of microbial natural products in drug discovery and development (Komaki et al., 2017).

Moreover, this compound has been implicated in the modulation of gene expression, particularly in the context of apoptosis and cellular signaling pathways. Studies on human lymphoma U937 cells treated with this compound have provided insights into the compound's ability to induce apoptosis through specific signaling pathways, including the activation of JNK/SAPK and the inhibition of protein synthesis. These findings not only elucidate the molecular mechanisms underlying this compound's anticancer effects but also highlight the complex interplay between various cellular processes in response to this compound treatment (Hori et al., 2008).

Properties

Molecular Formula

C30H49N7O7

Molecular Weight

619.8 g/mol

IUPAC Name

(Z)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadec-9-enamide

InChI

InChI=1S/C30H49N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h5,7,17-20,23,25-27,30,38-39,42-43H,3-4,6,8-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/b7-5-/t20?,23-,25-,26-,27+,30+/m1/s1

InChI Key

MHXSLJSEZYHPNN-CAKOVZNXSA-N

Isomeric SMILES

CC(C)CCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

Canonical SMILES

CC(C)CCCC=CCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

Synonyms

anicemycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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